

Application Notes for Anti-Fau Protein Antibody in Western Blot

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Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

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Introduction

The Fau (FBR-MuSV-associated ubiquitously expressed) gene encodes a fascinating fusion protein critical to cellular homeostasis and apoptosis. This protein is comprised of an N-terminal ubiquitin-like protein (FUBI) and a C-terminal ribosomal protein S30 (RPS30).[1] The **Fau protein** is ubiquitously expressed and has been identified as a pro-apoptotic regulatory gene. Its downregulation has been associated with poor prognosis in several cancers, including breast, prostate, and ovarian cancer, suggesting a role as a tumor suppressor.[2][3][4][5] The unprocessed Fau fusion protein has a predicted molecular weight of approximately 14 kDa. Following translation, the fusion protein can be cleaved by the deubiquitinase USP36 to release FUBI and the mature RPS30, which is a component of the 40S ribosomal subunit.[6][7]

Western Blotting is an indispensable technique for the detection and quantification of the **Fau protein** in cell lysates and tissue homogenates. The use of a specific and validated anti-Fau antibody allows researchers to study its expression levels, the processing of the fusion protein, and its involvement in various cellular processes, particularly apoptosis.

Application

This anti-Fau antibody is intended for use in Western Blotting to detect the **Fau protein** in samples from various species, including human, mouse, and rat. It is a valuable tool for researchers in the fields of cancer biology, cell death, and protein synthesis.

Product Data

A selection of commercially available anti-Fau antibodies suitable for Western Blotting is summarized below. Researchers should consult the manufacturer's datasheet for the most current and detailed information.

Product Name/Catalog No.	Host Species/Clonality	Immunogen	Recommended Dilution (WB)	Observed Molecular Weight	Species Reactivity
Sigma-Aldrich AV54604	Rabbit Polyclonal	Synthetic peptide from the middle region of human Fau	1 µg/mL	14 kDa	Human, Mouse, Rat, Bovine, Dog, Guinea pig, Horse, Rabbit
Thermo Fisher PA5-76513	Rabbit Polyclonal	Recombinant fusion protein of human Fau	1:500 - 1:1000	Not specified	Human, Mouse, Rat
Proteintech 13581-1-AP	Rabbit Polyclonal	Recombinant human Fau protein	1:500 - 1:1000	Not specified	Human, Mouse, Rat
Antibodies.com A81201	Rabbit Polyclonal	Recombinant fusion protein (amino acids 1-133 of human Fau)	1:3000	14 kDa	Not specified
Sigma-Aldrich SAB1402773	Mouse Monoclonal (3C10)	Full-length recombinant human Fau protein (amino acids 1-133)	1-5 µg/mL	Not specified	Human

Experimental Protocols

A detailed protocol for Western Blotting using an anti-Fau antibody is provided below. This protocol is a general guideline and may require optimization for specific experimental conditions.

I. Sample Preparation (Cell Lysates)

- Cell Culture and Lysis:
 - Culture cells to the desired confluency.
 - For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with PBS.
 - Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer or a similar lysis buffer containing protease inhibitors.
 - Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
- Centrifugation and Supernatant Collection:
 - Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
 - Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

II. SDS-PAGE and Protein Transfer

- Sample Preparation for Loading:
 - Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

- Gel Electrophoresis:
 - Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. For a 14 kDa protein like Fau, a 12% or 15% acrylamide gel is recommended.
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
 - Ensure good contact between the gel and the membrane and avoid air bubbles.
 - Transfer conditions (voltage, time) should be optimized based on the transfer system used.

III. Immunodetection

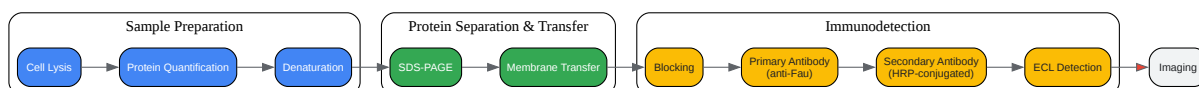
- Blocking:
 - After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-Fau primary antibody in the blocking buffer at the concentration recommended by the manufacturer (see table above).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:

- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

IV. Detection and Imaging

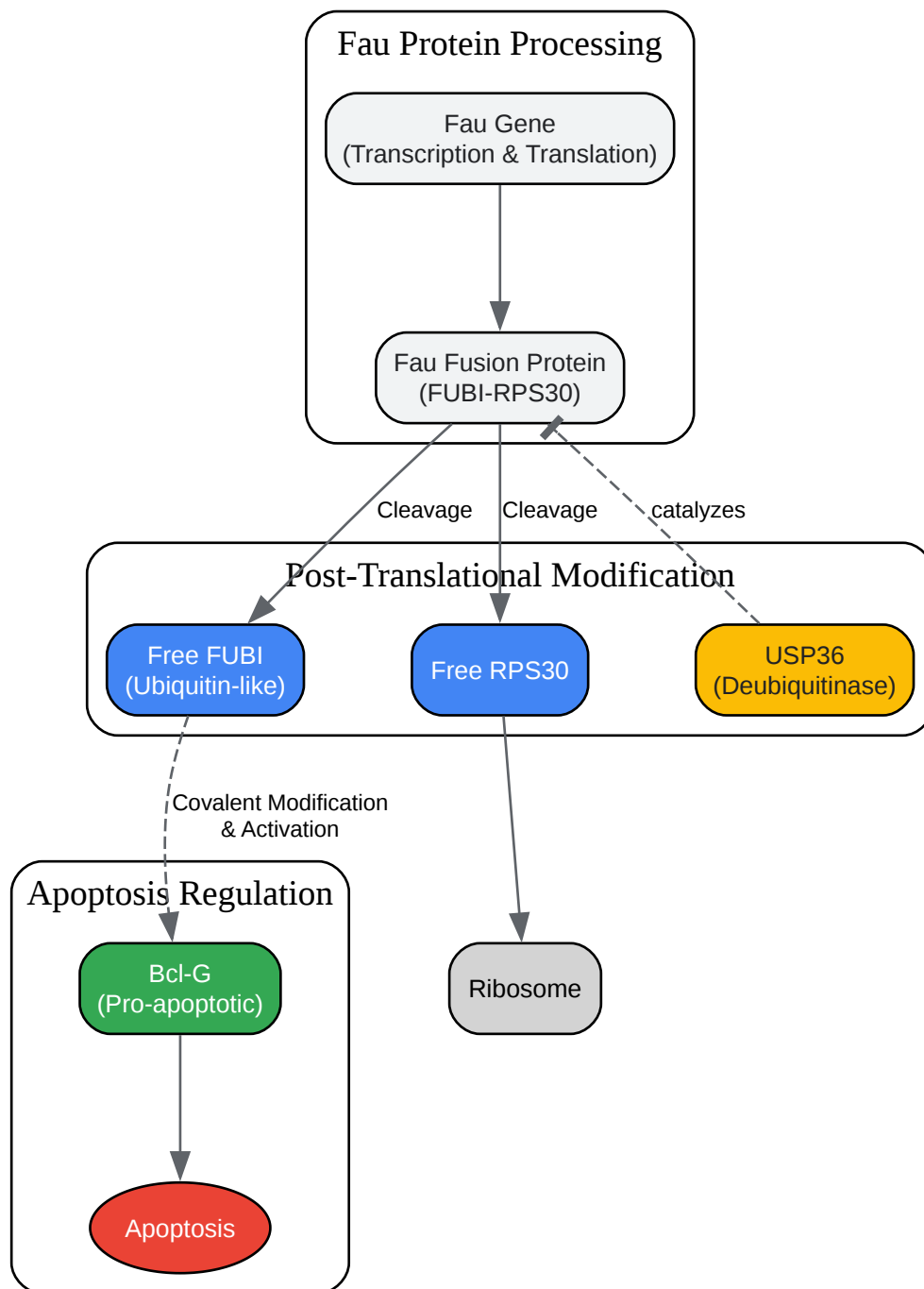
- Signal Development:
 - Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
 - Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
- Imaging:
 - Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film in a darkroom.

Mandatory Visualizations



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Caption: A flowchart illustrating the major steps of the Western Blotting protocol for **Fau protein** detection.



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Caption: A diagram of the **Fau protein**'s processing and its role in the apoptosis signaling pathway.

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